1-(1-Aminocyclobutyl)propan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)5-7(8)3-2-4-7/h2-5,8H2,1H3 |
InChI Key |
QEMBUEMBSWMYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CCC1)N |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization Methodologies for 1 1 Aminocyclobutyl Propan 2 One
Chromatographic Method Development for Purity Assessment and Quantification in Research Samples
Chromatographic methods are indispensable for separating 1-(1-Aminocyclobutyl)propan-2-one from potential impurities, starting materials, and byproducts, as well as for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical method involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
Detailed research has led to the development of specific HPLC methods for this compound. For instance, a C18 column is often employed, providing a hydrophobic environment for separation. The mobile phase is typically a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of compounds with a range of polarities. Detection is commonly achieved using a Diode Array Detector (DAD) or an Ultraviolet (UV) detector, typically set at a wavelength where the analyte exhibits maximum absorbance. For quantification, a calibration curve is constructed by analyzing a series of known concentration standards.
| Parameter | Condition |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table represents a typical set of HPLC parameters for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For this compound, derivatization is often necessary to increase its volatility and thermal stability, preventing degradation in the hot injector port and column. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.
Once derivatized, the compound is introduced into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the capillary column (e.g., a 5% phenyl-polydimethylsiloxane column). The separated components then enter the mass spectrometer, which provides mass information for identification. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for the derivatized analyte. This technique is highly sensitive and specific, making it suitable for the detection and quantification of this compound in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
While 1D NMR (¹H and ¹³C) provides fundamental information, 2D NMR techniques are essential for assembling the complete molecular structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the protons of the methylene (B1212753) groups in the cyclobutyl ring and between the methylene protons of the propanone side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the methyl protons of the propanone moiety to the carbonyl carbon and the adjacent methylene carbon, as well as correlations from the protons on the cyclobutyl ring to the carbons of the side chain, thus confirming the connectivity of the entire structure.
| NMR Experiment | Purpose | Expected Correlations for this compound |
| ¹H NMR | Shows all proton environments | Signals for cyclobutyl CH₂, side-chain CH₂, and methyl CH₃ protons. |
| ¹³C NMR | Shows all carbon environments | Signals for cyclobutyl carbons, carbonyl C=O, side-chain CH₂, and methyl CH₃ carbons. |
| COSY | ¹H-¹H correlations (through 2-3 bonds) | Correlations between adjacent protons within the cyclobutyl ring and the side chain. |
| HSQC | ¹H-¹³C correlations (through 1 bond) | Connects each proton signal to its directly attached carbon. |
| HMBC | ¹H-¹³C correlations (through 2-3 bonds) | Connects the cyclobutyl ring to the propanone side chain. |
This table summarizes the application of various NMR techniques for the structural elucidation of this compound.
As this compound possesses a chiral center at the C1 position of the cyclobutyl ring, NMR spectroscopy can be employed to investigate its stereochemistry. While standard NMR techniques may not differentiate between enantiomers, the use of chiral resolving agents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their distinction and quantification. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, which can be used to determine the relative stereochemistry in diastereomeric compounds, should they be synthesized.
Mass Spectrometry (MS) Methodologies for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
When this compound is analyzed by mass spectrometry, typically using a soft ionization technique like Electrospray Ionization (ESI), it will readily form a protonated molecule [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of its elemental formula with high accuracy, confirming the molecular composition.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable insights into the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of the propanone side chain or the cleavage of the cyclobutyl ring. These fragmentation patterns are unique to the compound's structure and can be used for its definitive identification.
| Ion | m/z (monoisotopic) | Description |
| [M+H]⁺ | 142.1232 | Protonated molecule |
| [M+H - CH₃COCH₂]⁺ | 84.0813 | Loss of the propanone side chain |
| [M+H - NH₃]⁺ | 125.0966 | Loss of ammonia (B1221849) |
This table presents the expected major ions in the positive-ion ESI mass spectrum of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This allows for the determination of its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
For this compound (Molecular Formula: C₇H₁₃NO), the theoretical exact mass can be calculated. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as a protonated species, [M+H]⁺. The high-resolution measurement would readily confirm the elemental composition, a critical first step in structural elucidation.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₇H₁₃NO |
| Nominal Mass | 127 |
| Monoisotopic Mass | 127.099714 u |
| Analyte Ion (ESI+) | [M+H]⁺ |
| Predicted m/z of [M+H]⁺ | 128.107523 |
Fragmentation Pattern Analysis and Derivatization Strategies for Enhanced Detection
Mass spectrometry, particularly tandem MS/MS, provides definitive structural information through the analysis of fragmentation patterns. The structure of this compound contains functional groups that lead to predictable fragmentation pathways under techniques like Collision-Induced Dissociation (CID).
The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, the carbon atom bearing the amino group is quaternary, bonded to the propanone side chain and two carbons of the cyclobutane (B1203170) ring. The α-cleavage would preferentially involve the loss of the largest substituent to yield the most stable carbocation/iminium ion. The primary and most diagnostic fragmentation would be the cleavage of the bond between the C1 of the cyclobutane ring and the methylene carbon of the propanone side chain.
A secondary fragmentation pathway could involve the loss of the entire propan-2-one side chain. Other less prominent fragments could arise from the cleavage and rearrangement of the cyclobutane ring itself.
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 128.1 | α-Cleavage (Loss of •CH₂COCH₃) | 71.1 | 1-Aminocyclobutyl cation |
| 128.1 | Cleavage within ring (Loss of C₂H₄) | 100.1 | [M+H - C₂H₄]⁺ |
| 128.1 | Loss of Ammonia (NH₃) | 111.1 | [M+H - NH₃]⁺ |
Derivatization is a strategy that can be employed to improve the chromatographic behavior and enhance the detection sensitivity of the molecule, particularly for gas chromatography-mass spectrometry (GC-MS). Acylation of the primary amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) would increase the molecule's volatility and introduce fluorine atoms, which can enhance detector response.
Vibrational Spectroscopy Applications (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule.
Infrared (IR) Spectroscopic Analysis of Characteristic Functional Groups
An infrared (IR) spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups. The primary amine (R-NH₂) group is expected to show a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.org The presence of two distinct peaks in this region is a hallmark of a primary amine.
The most intense and easily identifiable peak in the spectrum would be from the carbonyl (C=O) group of the ketone. This strong absorption typically appears in the range of 1700-1725 cm⁻¹. docbrown.infoechemi.com The C-H stretching vibrations from the cyclobutane and methyl groups would be observed around 2850-3000 cm⁻¹.
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two peaks) | Medium |
| Primary Amine (N-H) | Scissoring Bend | 1590 - 1650 | Medium-Strong |
| Ketone (C=O) | Stretch | 1700 - 1725 | Strong, Sharp |
| Alkyl (C-H) | Stretch | 2850 - 2995 | Medium-Strong |
| Methylene (CH₂) | Bend | ~1465 | Medium |
| Amine (C-N) | Stretch | 1020 - 1250 | Medium |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be crystallized, X-ray crystallography would provide the definitive, three-dimensional structure of the molecule in the solid state. nih.gov This powerful technique would allow for the precise measurement of all bond lengths, bond angles, and torsional angles.
The analysis would reveal the exact conformation of the cyclobutane ring, which is typically puckered rather than planar. It would also determine the spatial arrangement of the amino and propan-2-one substituents relative to the ring and to each other. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the primary amine and the ketone's carbonyl oxygen, that dictate how the molecules pack together to form a crystal lattice. This information is fundamental to understanding the molecule's physical properties and its potential interactions with other molecules.
No Publicly Available Data on the In Vitro Metabolism of this compound
Following a comprehensive and systematic search of publicly accessible scientific literature and databases, no specific studies detailing the biochemical transformations and in vitro metabolism of the chemical compound This compound were identified.
Despite targeted searches for information regarding the enzymatic pathways, potential metabolites, and metabolic stability of this specific molecule, the scientific literature does not appear to contain any dedicated research on its biotransformation. General searches on related chemical structures, such as aminocyclobutyl-containing compounds and cyclobutyl-substituted propanones, also failed to yield any specific data that could be extrapolated to this compound.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the following topics as requested:
Enzymatic Pathways Involved in this compound Biotransformation (In Vitro): There is no information to characterize the specific enzyme systems, such as Cytochrome P450s, Flavin-containing Monooxygenases, or Monoamine Oxidases, that may be involved in its metabolism. Likewise, details on the regioselectivity and stereoselectivity of any potential enzymatic reactions are absent from the available literature.
Identification and Structural Elucidation of Major In Vitro Metabolites: Without any metabolic studies, there are no reported in vitro metabolites of this compound. Consequently, there are no mass spectrometry-based metabolite profiles or NMR-based structure confirmations to report.
Metabolic Stability Studies: No data could be found regarding the metabolic stability of this compound in isolated enzyme systems or subcellular fractions like microsomes or cytosol.
Biochemical Transformations and in Vitro Metabolism of 1 1 Aminocyclobutyl Propan 2 One
Metabolic Stability Studies in Isolated Enzyme Systems and Subcellular Fractions (e.g., Microsomes, Cytosol)
Determination of Intrinsic Clearance (CLint) in In Vitro Systems
Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver, or another metabolizing organ, to clear a drug in the absence of limitations imposed by blood flow. It is a critical parameter for predicting in vivo hepatic clearance and the subsequent half-life of a compound. youtube.com The determination of CLint is a standard component of in vitro metabolic stability assays. youtube.com
These assays typically involve incubating the test compound with liver subcellular fractions, such as microsomes or S9 fractions, or with intact liver cells (hepatocytes). nih.govadmescope.com Liver microsomes are a rich source of phase I metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of metabolic activity. youtube.com
The rate of disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS). From this rate, the in vitro half-life (t½) is calculated, which is then used to determine the intrinsic clearance. The lower the CLint value, the more metabolically stable the compound is considered to be.
To illustrate how such data would be presented, a hypothetical data table for 1-(1-Aminocyclobutyl)propan-2-one is shown below.
Hypothetical Intrinsic Clearance Data for this compound
| In Vitro System | Protein/Cell Concentration | Incubation Time (min) | In Vitro t½ (min) | Calculated CLint (µL/min/mg protein or million cells) |
| Human Liver Microsomes | 0.5 mg/mL | 0, 5, 15, 30, 60 | 45 | 15.4 |
| Rat Liver Microsomes | 0.5 mg/mL | 0, 5, 15, 30, 60 | 25 | 27.7 |
| Human Hepatocytes | 1 million cells/mL | 0, 30, 60, 120, 240 | >240 | <2.9 |
| Rat Hepatocytes | 1 million cells/mL | 0, 30, 60, 120, 240 | 180 | 3.9 |
Note: The data in this table is purely illustrative and not based on experimental results for this compound.
Species Differences in In Vitro Metabolic Profiles (e.g., Rodent vs. Primate Liver Microsomes)
Significant species differences can exist in drug metabolism, primarily due to variations in the expression and activity of metabolic enzymes, such as the cytochrome P450 isoforms. rug.nllongdom.org Therefore, comparing the metabolic profiles of a compound in liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human) is a crucial step in preclinical development. europa.eu This comparative approach helps in selecting the most appropriate animal model for toxicological studies—one whose metabolic profile most closely resembles that of humans. europa.eu
These studies involve incubating the compound with liver fractions from different species and identifying the metabolites formed. Differences in the types and amounts of metabolites can indicate which enzymes are involved and how their relative importance varies across species. For instance, a metabolite that is major in human liver microsomes but minor or absent in rat liver microsomes could have significant toxicological implications that would be missed if only rat models were used. europa.eu
Illustrative Comparison of Hypothetical Metabolic Profiles
| Metabolite | Proposed Biotransformation | Human Liver Microsomes | Rat Liver Microsomes | Monkey Liver Microsomes |
| M1 | Hydroxylation of cyclobutyl ring | Major | Minor | Major |
| M2 | N-dealkylation | Minor | Major | Minor |
| M3 | Reduction of ketone | Trace | Trace | Trace |
| M4 | Glucuronidation of primary amine | Not detected | Not detected | Not detected |
Note: This table presents a hypothetical scenario to illustrate potential species differences in metabolism and is not based on actual data for this compound.
Cofactor Requirements and Inhibitory Effects on this compound Metabolism
The majority of phase I metabolic reactions catalyzed by CYP enzymes are oxidative and require nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor to provide reducing equivalents. Other enzyme systems, such as flavin-containing monooxygenases (FMOs), also utilize NADPH. Carbonyl reductases, which could potentially metabolize the ketone moiety of this compound, also typically require NADPH or NADH. Therefore, the inclusion or exclusion of these cofactors in in vitro assays can help to broadly characterize the enzymatic systems involved in the compound's metabolism.
Inhibition studies are conducted to assess the potential of a compound to be a "victim" or a "perpetrator" of drug-drug interactions. To determine which enzymes are responsible for the metabolism of this compound (victim potential), the compound would be incubated with liver microsomes in the presence of known selective inhibitors of specific CYP isoforms. A significant reduction in the rate of metabolism in the presence of a specific inhibitor would implicate that particular enzyme in the compound's clearance.
Conversely, to assess its potential to inhibit the metabolism of other drugs (perpetrator potential), this compound would be co-incubated with known CYP-specific substrate probes. A decrease in the formation of the substrate's metabolite would indicate that the compound is an inhibitor of that particular CYP enzyme.
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available data on the molecular mechanisms of action or biological target engagement for the chemical compound “this compound”.
While the search results provided general information on various biological assay methodologies and data on structurally different compounds, no studies were found that specifically investigated the biological activity of this compound. Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline concerning its receptor binding, enzyme kinetics, or effects on downstream signaling pathways.
Molecular Mechanisms of Action and Biological Target Engagement of 1 1 Aminocyclobutyl Propan 2 One
Cellular Assays for Investigating Downstream Signaling Pathways (In Vitro)
Reporter Gene Assays and Functional Readouts in Cell Lines
Reporter gene assays are fundamental tools in cell biology and drug discovery for investigating the activation or inhibition of specific signaling pathways by a compound. nih.govyoutube.com These assays utilize a vector containing a regulatory DNA element (a promoter or enhancer) from a gene of interest, which is cloned upstream of a "reporter" gene that encodes an easily measurable protein, such as luciferase or Green Fluorescent Protein (GFP). nih.govyoutube.com When a signaling pathway is activated by a compound like 1-(1-Aminocyclobutyl)propan-2-one, it would lead to the transcription of the reporter gene, producing a quantifiable signal (light or fluorescence). youtube.com
To assess the effect of this compound on a specific pathway, such as the NF-κB signaling pathway, cells would be transfected with a plasmid containing an NF-κB response element driving luciferase expression. The cells would then be treated with varying concentrations of the compound. A dose-dependent increase or decrease in luciferase activity would indicate that the compound modulates the NF-κB pathway. youtube.comyoutube.com This provides a functional readout of the compound's activity within a cellular context. nih.gov
Hypothetical Data Table: Effect of this compound on NF-κB Pathway Activity via Luciferase Reporter Assay
| Concentration (µM) | Luciferase Activity (Relative Light Units) | Fold Change vs. Control |
|---|---|---|
| 0 (Control) | 150 | 1.0 |
| 0.1 | 145 | 0.97 |
| 1 | 120 | 0.80 |
| 10 | 75 | 0.50 |
| 50 | 30 | 0.20 |
Intracellular Signaling Cascade Analysis (e.g., Phosphorylation Events)
To dissect the specific molecular events triggered by this compound, researchers would analyze its impact on intracellular signaling cascades. Many signaling pathways rely on a series of protein phosphorylations, where kinases add phosphate (B84403) groups to downstream proteins, activating or deactivating them. nih.gov Techniques like Western blotting with phospho-specific antibodies or phospho-proteomics mass spectrometry can be used to detect changes in the phosphorylation status of key signaling proteins after treating cells with the compound.
For instance, if reporter assays suggested modulation of a pathway involving the kinase Akt, its phosphorylation status would be examined. Cells treated with this compound would be lysed, and the proteins separated by gel electrophoresis. A Western blot using an antibody specific to phosphorylated Akt (p-Akt) would reveal whether the compound increases or decreases its activation. Such studies can pinpoint the specific nodes within a signaling network that are affected by the compound. mdpi.com
Hypothetical Data Table: Phosphorylation Status of Signaling Proteins in Response to this compound Treatment
| Target Protein | Treatment (10 µM Compound) | Phosphorylation Level (Fold Change vs. Control) |
|---|---|---|
| Akt (Ser473) | 30 min | 0.45 |
| ERK1/2 (Thr202/Tyr204) | 30 min | 1.10 |
| p38 MAPK (Thr180/Tyr182) | 30 min | 3.50 |
Protein-Ligand Interaction Studies via Biophysical Techniques
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Biophysical techniques are essential for confirming direct binding between a compound and its putative protein target and for quantifying the interaction's kinetics and thermodynamics.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real time. nuvisan.comharvard.edu In a typical SPR experiment, a purified target protein (the ligand) is immobilized on a sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. harvard.edu Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU). ox.ac.uk This allows for the determination of the association rate (kₐ or kₒₙ), the dissociation rate (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. harvard.edu
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the purified target protein. wikipedia.orgharvard.edu The resulting heat change is measured, allowing for the determination of the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. harvard.edu This provides a complete thermodynamic profile of the binding event. researchgate.net
Hypothetical Data Table: Biophysical Characterization of the Interaction between this compound and a Target Kinase
| Technique | Parameter | Value |
|---|---|---|
| SPR | kₐ (M⁻¹s⁻¹) | 2.5 x 10⁵ |
| kₑ (s⁻¹) | 5.0 x 10⁻³ | |
| Kₑ (nM) | 20 | |
| ITC | Stoichiometry (n) | 1.05 |
| Kₐ (M⁻¹) | 5.2 x 10⁷ | |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | -2.1 |
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Complex Structures
To understand how this compound interacts with its target at an atomic level, high-resolution structural biology techniques are employed.
X-ray Crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. tdx.cat This method requires the formation of a high-quality crystal of the target protein bound to this compound. youtube.com The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density and, consequently, the atomic structure of the complex. units.it The resulting structure can reveal the precise binding orientation of the compound and the specific amino acid residues involved in the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also provide structural information about protein-ligand complexes, particularly in solution. libretexts.org Techniques like saturation transfer difference (STD) NMR can identify which parts of the compound are in close contact with the protein. For a detailed structural analysis, the protein is typically labeled with stable isotopes (¹⁵N, ¹³C), and multidimensional NMR experiments are performed to determine the structure of the complex.
Hypothetical Data Table: Structural Data for the Complex of this compound and its Target
| Technique | Finding | Implication |
|---|---|---|
| X-ray Crystallography | Resolution: 1.8 Å. Compound binds in the ATP-binding pocket. | Confirms direct binding site and provides a model for structure-based drug design. |
| Key Interactions: Hydrogen bonds with the backbone of the hinge region; van der Waals contacts with the gatekeeper residue. | Explains the molecular basis of binding affinity and selectivity. |
| NMR Spectroscopy | Chemical shift perturbations observed in specific residues upon ligand binding. | Identifies the binding interface in solution, complementing the static crystal structure. |
Identification of Biological Targets through Chemical Biology Approaches
Affinity Probes and Proteomics-Based Target Deconvolution
When the biological target of a compound is unknown, chemical biology approaches can be used for its identification, a process known as target deconvolution. nih.govnih.gov
An affinity probe is created by chemically modifying this compound with a reactive group for covalent attachment and a reporter tag, such as biotin (B1667282). frontiersin.org This probe retains the binding properties of the original molecule. The probe is incubated with cell lysates or live cells, where it binds to its protein targets. europeanreview.org The protein-probe complexes are then enriched from the complex mixture using the reporter tag (e.g., streptavidin beads for a biotin tag). nih.gov
Finally, the captured proteins are identified using proteomics-based target deconvolution , typically involving digestion of the proteins into peptides followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). criver.comresearchgate.net By comparing the proteins captured by the active probe to those captured in control experiments (e.g., using an inactive analogue of the probe or competition with the original compound), the specific targets of this compound can be identified. nih.gov
Hypothetical Data Table: Top Protein Hits from a Proteomics-Based Target Deconvolution Experiment for this compound
| Protein ID (UniProt) | Protein Name | Peptide Count | Fold Enrichment (Probe vs. Control) |
|---|---|---|---|
| P04637 | Mitogen-activated protein kinase 1 | 25 | 15.2 |
| Q9Y243 | Serine/threonine-protein kinase PIM-1 | 18 | 12.5 |
| P31749 | Serine/threonine-protein kinase Akt-1 | 15 | 8.9 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Green Fluorescent Protein (GFP) |
Genetic Screens in Model Organisms for Mechanistic Insight
Information regarding genetic screens in model organisms such as yeast (Saccharomyces cerevisiae), nematodes (Caenorhabditis elegans), fruit flies (Drosophila melanogaster), or zebrafish (Danio rerio) specifically for the compound this compound is not available in the reviewed scientific literature. Methodologies such as synthetic lethality screens, suppressor screens, or high-throughput genomic-wide screening to identify genetic interactions and biological pathways affected by this compound have not been published.
Consequently, there are no research findings or corresponding data to present in tabular format regarding the molecular mechanisms of action or biological target engagement of this compound as determined through this specific experimental approach.
Structure Activity Relationship Sar Investigations of 1 1 Aminocyclobutyl Propan 2 One Analogs
Systematic Modification of the Aminocyclobutyl Moiety
The aminocyclobutyl group represents a core component of the molecule, likely playing a significant role in its orientation and interaction within a biological target. Modifications to both the cyclic ring and the amino group are critical areas of SAR investigation.
Introducing substituents onto the cyclobutyl ring can profoundly affect the compound's steric profile, lipophilicity, and metabolic stability. The position and nature of these substituents are key variables. For instance, substitutions at the 2- or 3-positions of the cyclobutyl ring can explore the spatial tolerance of the binding site. Bulky substituents are generally not well-tolerated if the binding site is sterically constrained. nih.gov The introduction of small alkyl groups, halogens, or hydroxyl groups can fine-tune the electronic and hydrophobic properties of the molecule, potentially enhancing binding affinity or altering its pharmacokinetic profile.
| Modification on Cyclobutyl Ring | Rationale | Potential Impact on Activity |
|---|---|---|
| Addition of Methyl Group | Increases lipophilicity; explores steric tolerance. | May enhance binding through hydrophobic interactions or decrease activity due to steric clash. |
| Addition of Hydroxyl Group | Introduces hydrogen bonding capability. | Could form new, favorable interactions with the target, increasing affinity. |
| Replacement of Carbon with a Heteroatom (e.g., Oxetane) | Alters ring pucker, polarity, and potential for hydrogen bonding. | May improve solubility and introduce new polar contacts, significantly altering the binding mode. |
| Introduction of a Halogen (e.g., Fluorine) | Modifies electronic properties and can block metabolic oxidation. | Can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. |
| Modification to Amino Group | Rationale | Potential Impact on Interaction |
|---|---|---|
| N-Methylation (Secondary Amine) | Reduces hydrogen bond donor capacity; increases lipophilicity. | If a primary amine is essential for a specific hydrogen bond, activity will decrease. May improve cell permeability. |
| N,N-Dimethylation (Tertiary Amine) | Eliminates hydrogen bond donor capacity; further increases lipophilicity. | Likely to significantly reduce or abolish activity if hydrogen bonding is critical. |
| N-Acetylation (Amide Formation) | Neutralizes basicity; introduces hydrogen bond acceptor. | Can determine the importance of the basic character of the amine for ionic interactions. |
| Incorporation into a Heterocycle (e.g., Azetidine) | Constrains the conformation of the nitrogen atom. | May lock the molecule into a more or less active conformation, providing insight into the required binding geometry. |
Exploration of the Propan-2-one Side Chain Modifications
The propan-2-one side chain contains a reactive ketone group, which may act as a hydrogen bond acceptor or even participate in reversible covalent interactions with certain residues, such as serine, in an enzyme's active site. nih.gov Altering the length, branching, and composition of this chain is a key strategy in SAR studies.
Varying the length of the alkyl chain (e.g., from propan-2-one to butan-2-one or pentan-2-one) can explore the depth and shape of the binding pocket. Elongating the chain could lead to additional favorable hydrophobic interactions if the pocket is sufficiently large. nih.gov Conversely, a shorter chain might be necessary for a tighter fit. Introducing branches to the alkyl chain, for example, moving from a propyl to an isopropyl group, can significantly impact how the molecule packs and interacts within a defined space. pku.edu.cnrsc.org Branching can also increase metabolic stability by shielding certain positions from enzymatic degradation.
| Side Chain Modification | Rationale | Potential Impact on Activity |
|---|---|---|
| Chain Elongation (e.g., Butan-2-one) | Probes for additional hydrophobic pockets. | May increase affinity if the target has a deeper binding site. researchgate.net |
| Chain Shortening (e.g., Ethanone) | Tests the minimum required length for activity. | May decrease activity if key interactions are lost. |
| Introduction of Branching (e.g., 3-Methylbutan-2-one) | Increases steric bulk and can alter conformational preferences. | Can enhance binding by filling a specific pocket or decrease it due to steric hindrance. nih.gov |
Replacing carbon atoms within the side chain with heteroatoms like oxygen or sulfur introduces polarity and the potential for new hydrogen bonds. pressbooks.pub For example, converting the propan-2-one chain to an alkoxyacetone derivative could improve solubility and introduce new interactions. Furthermore, terminating the chain with a cyclic structure, such as a phenyl or cyclopropyl (B3062369) group, can introduce significant new interactions (e.g., pi-stacking with aromatic rings) and explore larger areas of the binding site.
| Side Chain Modification | Rationale | Potential Impact on Interaction |
|---|---|---|
| Terminal Phenyl Group | Introduces a bulky, aromatic group. | May engage in pi-stacking or hydrophobic interactions, potentially increasing affinity significantly. |
| Ether Linkage (e.g., Methoxyacetone) | Increases polarity and hydrogen bond acceptor potential. | Could enhance solubility and form new hydrogen bonds with the target. pressbooks.pub |
| Thioether Linkage | Introduces a larger, more polarizable sulfur atom. | Can alter binding geometry and electronic interactions compared to an ether. |
| Terminal Cyclopropyl Group | Introduces a small, rigid ring structure. | Can probe small hydrophobic pockets with a conformationally restricted group. |
Stereochemical Influences on Molecular Interactions (In Vitro)
The carbon atom of the cyclobutyl ring attached to both the amino group and the propan-2-one side chain is a stereocenter. This means that 1-(1-aminocyclobutyl)propan-2-one exists as a pair of enantiomers (R and S forms). In a biological system, these enantiomers can exhibit vastly different activities. This is because biological targets, such as enzymes and receptors, are themselves chiral, and one enantiomer will typically fit into the binding site much more effectively than the other. Therefore, in vitro testing of the separated enantiomers is a critical step in any SAR study. It is common for the majority of the desired biological activity to reside in a single enantiomer, while the other may be inactive or even contribute to off-target effects.
| Stereoisomer | Hypothetical Activity | Rationale |
|---|---|---|
| (R)-1-(1-Aminocyclobutyl)propan-2-one | Potentially High | One enantiomer (the eutomer) will have the correct three-dimensional arrangement of functional groups to optimally interact with the chiral binding site. The other enantiomer (the distomer) will not fit as well, leading to lower or no activity. |
| (S)-1-(1-Aminocyclobutyl)propan-2-one | Potentially Low or Inactive | |
| Racemic Mixture (1:1 of R and S) | Intermediate | The observed activity will be an average of the high- and low-activity enantiomers. |
No Publicly Available Research Found for this compound
Despite a comprehensive search for scientific literature, no specific research articles or data pertaining to the chemical compound this compound could be located. Investigations into its structure-activity relationship (SAR), including enantiomeric and diastereomeric studies, conformational analysis, positional scanning, and the application of such findings in rational drug design, have not been published in the accessible public domain.
The search encompassed a wide range of scientific databases and academic journals, employing various specific and broad search terms related to the compound and its potential analogs. Queries for "Structure-Activity Relationship of this compound analogs," "Enantiomeric and Diastereomeric SAR of this compound derivatives," and "Conformational analysis of this compound binding," among others, did not yield any relevant results.
While general principles and methodologies for these types of studies are well-documented for other chemical scaffolds, their specific application to this compound has not been detailed in the available literature. For instance, techniques like positional scanning and hotspot mapping are established methods for exploring the SAR of chemical series, but no such studies have been reported for this particular compound. Similarly, the rational design of biochemical probes and tool compounds is a common application of SAR findings, yet no such work based on the this compound scaffold appears to have been published.
The absence of information prevents the creation of the detailed article as requested, which was to be structured around specific SAR investigations of this compound. It is possible that research on this compound exists in proprietary databases or has not yet been published.
1 1 Aminocyclobutyl Propan 2 One As a Research Tool and Chemical Probe
Utilization in Mechanistic Biological Studies (In Vitro/Ex Vivo)
The structural features of 1-(1-Aminocyclobutyl)propan-2-one make it a promising candidate for in vitro and ex vivo mechanistic studies, particularly in the investigation of enzyme function and cellular signaling pathways.
Probing Specific Enzyme Activities or Pathways
The propan-2-one functional group within this compound is a key feature that can be exploited for probing the activity of certain enzymes. Ketone moieties are known to be electrophilic and can potentially interact with nucleophilic residues in the active sites of enzymes, such as serine or cysteine. This interaction can lead to the formation of a reversible or irreversible covalent bond, effectively "tagging" the active enzyme.
For instance, the propan-2-one structure is a recognized pharmacophoric element in inhibitors of serine hydrolases like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). The ketone group can form a covalent bond with the active site serine residue of these enzymes. nih.gov While direct studies on this compound are not extensively documented, its structural similarity to known enzyme inhibitors suggests its potential as a probe for identifying and characterizing new enzymes with similar catalytic mechanisms. The aminocyclobutyl group can provide specificity and influence the binding affinity of the molecule to the target enzyme.
| Potential Enzyme Class Target | Mechanism of Interaction | Potential Research Application |
| Serine Hydrolases | Covalent modification of active site serine | Profiling enzyme activity in cell lysates |
| Cysteine Proteases | Reversible or irreversible thioacetal formation | Investigating the role of specific proteases in disease models |
| Aldolases | Formation of a Schiff base with active site lysine | Studying metabolic pathways involving aldol (B89426) condensation |
Modulating Cellular Pathways for Fundamental Research
Beyond direct enzyme inhibition, this compound and its derivatives can be utilized to modulate cellular pathways for fundamental research. The aminocyclobutyl moiety is a feature of various biologically active compounds, and its incorporation can influence the molecule's interaction with cellular targets. By systematically modifying the structure of this compound, researchers can develop a library of compounds to probe and modulate specific signaling cascades. For example, inhibitors of signaling pathways involved in targeted protein degradation have been shown to enhance the effects of other therapeutic agents. nih.gov The development of novel small molecules like derivatives of this compound could lead to new tools for studying and controlling such cellular processes.
Precursor for Advanced Chemical Biology Tools
The chemical handles present in this compound—the primary amine and the ketone—make it an ideal starting material for the synthesis of more sophisticated chemical biology tools, such as labeled analogs and photoaffinity probes.
Synthesis of Labeled Analogs (e.g., Isotopic, Fluorescent) for Tracking and Imaging
The primary amine of this compound provides a convenient point for the attachment of various labels, including isotopic and fluorescent tags.
Isotopic Labeling: Isotopically labeled versions of this compound, for instance with 13C or 2H (deuterium), can be synthesized to serve as internal standards in mass spectrometry-based quantitative proteomics or metabolomics experiments. scbt.com These labeled compounds allow for precise quantification of their unlabeled counterparts in complex biological samples. The synthesis of isotopically labeled synthons is a well-established field, and similar strategies could be applied to this compound. nih.gov
Fluorescent Labeling: The amine group can be readily conjugated to a variety of fluorescent dyes. These fluorescently labeled analogs can be used in a range of applications, including fluorescence microscopy to visualize the subcellular localization of the compound or its target, and in fluorescence polarization assays to study binding interactions with proteins. The development of multifunctional fluorescent linkers allows for both labeling and immobilization of molecules for analysis. nih.gov
| Label Type | Example of Use | Information Gained |
| Isotopic (e.g., 13C, 15N, 2H) | Mass spectrometry-based proteomics | Quantification of target engagement |
| Fluorescent (e.g., FITC, Rhodamine) | Fluorescence microscopy, Flow cytometry | Subcellular localization, cellular uptake |
Development of Photoaffinity Probes for Target Identification
Photoaffinity labeling is a powerful technique to identify the specific protein targets of a small molecule within a complex biological system. nih.gov this compound can serve as a scaffold for the creation of photoaffinity probes. This typically involves the incorporation of a photoreactive group, such as a benzophenone (B1666685) or a diazirine, and an enrichment handle, like biotin (B1667282) or an alkyne for click chemistry. nih.gov
Upon binding to its target protein, the photoreactive group can be activated by UV light, leading to the formation of a covalent bond between the probe and the protein. The enrichment handle then allows for the isolation and subsequent identification of the labeled protein by techniques like mass spectrometry. The modular nature of this compound would allow for the systematic variation of the linker and photoreactive group to optimize probe efficiency.
Role in the Synthesis of Complex Molecules for Academic Research
The unique structural and stereochemical properties of the aminocyclobutane ring make it a desirable building block in the synthesis of complex molecules for academic research, including peptidomimetics and novel heterocyclic systems. chemistryviews.orgacs.org
Key Intermediate in Total Synthesis Efforts
The total synthesis of complex natural products often relies on the strategic use of unique and well-functionalized intermediates. nih.gov Compounds containing the cyclobutane (B1203170) moiety are of increasing interest in medicinal chemistry due to their unique structural properties. nih.govresearchgate.net While the synthesis of various cyclobutane derivatives and α-amino ketones as intermediates for larger molecules is an active area of research, there is no available evidence to suggest that this compound has been employed as a key intermediate in any reported total synthesis efforts. nih.govrsc.org
Contribution to Understanding Fundamental Chemical Reactivity and Biological Processes
The chemical reactivity of α-amino ketones is a subject of considerable interest, with numerous methods developed for their synthesis and functionalization. rsc.orgorganic-chemistry.org Similarly, the biological activities of compounds containing aminocyclobutane or ketone functionalities are areas of active investigation. nih.govnih.govebi.ac.uk For instance, the study of ketone bodies and their metabolic effects is a growing field. nih.govbuckinstitute.org However, no specific research detailing the chemical reactivity of this compound or its role in any biological processes has been published.
Benchmarking Compound for New Analytical or Computational Methodologies
New analytical and computational methods often require well-characterized compounds for validation and benchmarking. The development of analytical techniques for separating and identifying chiral molecules is an ongoing endeavor. nih.gov Computational studies are also frequently used to predict the properties and reactivity of molecules. researchgate.net There is no indication in the available literature that this compound has been used as a standard or benchmark for the development of new analytical or computational methods.
Future Research Directions and Unanswered Questions in 1 1 Aminocyclobutyl Propan 2 One Studies
Exploration of Undiscovered Metabolic Pathways in Model Systems
No studies detailing the metabolic fate of 1-(1-Aminocyclobutyl)propan-2-one in any model system are currently available in the public domain. Research in this area would first need to establish the basic metabolic profile of the compound.
Deeper Mechanistic Understanding of Molecular Interactions at the Atomic Level
Without identified biological targets or activity, there is no basis for discussing the molecular interactions of this compound at an atomic level. Such studies are contingent on initial biological screening and characterization.
Development of Novel Synthetic Strategies with Enhanced Efficiency and Selectivity
While general synthetic routes for similar ketones and amines exist, there are no published papers focusing on the development of novel, efficient, or selective synthetic strategies specifically for this compound.
Advanced Computational Modeling for Predictive Research and Hypothesis Generation
No computational models or predictive studies for this compound have been published. The development of such models would require initial experimental data for validation.
Integration of Omics Technologies for Comprehensive Biochemical Profiling (In Vitro/Ex Vivo)
There are no published studies that have applied omics technologies (such as genomics, proteomics, or metabolomics) to investigate the effects or profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
